1-(2-Fluoroethyl)-2-methylpiperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15FN2 |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,2-6H2,1H3 |
InChI Key |
YTRUPIPZIGMBGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CCF |
Origin of Product |
United States |
Radiosynthesis of 18f Labeled 1 2 Fluoroethyl 2 Methylpiperazine Analogues for Molecular Imaging
Strategies for Carbon-Fluorine Bond Formation with Fluorine-18 (B77423) Isotope
The formation of the carbon-fluorine bond is the cornerstone of synthesizing ¹⁸F-labeled radiotracers. Several strategies have been developed to achieve this, with the choice of method often depending on the specific precursor and the desired properties of the final product.
Nucleophilic [¹⁸F]Fluorination of Activated Precursors
Nucleophilic substitution is the most common method for introducing the [¹⁸F]fluoride ion into a molecule. This approach involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a good leaving group, such as a tosylate, mesylate, or triflate. For the synthesis of [¹⁸F]-labeled 1-(2-fluoroethyl)-2-methylpiperazine analogues, such as the widely used translocator protein (TSPO) ligand [¹⁸F]FEPPA, a common precursor is a tosylated derivative.
The reaction is typically carried out in an aprotic solvent in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K₂₂₂) complex, to enhance the nucleophilicity of the fluoride (B91410) ion. The synthesis of [¹⁸F]FEPPA, for example, involves the nucleophilic substitution of its tosylated precursor at elevated temperatures, typically around 90-100°C, for a short duration of about 10 minutes. This direct labeling approach is favored for its relative simplicity and the high specific activity of the resulting radiotracer.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (“Click Chemistry”) with 2-[¹⁸F]Fluoroethylazide
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile and highly efficient method for ¹⁸F-labeling under mild conditions. This strategy involves a two-step process: first, the synthesis of a small, ¹⁸F-labeled building block, typically 2-[¹⁸F]fluoroethylazide, followed by its conjugation to a precursor molecule containing a terminal alkyne. The CuAAC reaction is known for its high yields, specificity, and tolerance of a wide range of functional groups, making it particularly suitable for labeling complex molecules. nih.gov
While direct nucleophilic fluorination is more commonly reported for analogues like [¹⁸F]FEPPA, the click chemistry approach has been successfully applied to the synthesis of other piperazine-based PET tracers. For instance, a two-step radiosynthesis involving a Cu-catalyzed 1,3-dipolar cycloaddition of an alkyne with 1-azido-2-fluoroethane (B2393289) has been a key step in developing piperazine-based fluorinated fibroblast activation protein inhibitors. nih.gov This demonstrates the feasibility of employing 2-[¹⁸F]fluoroethylazide as a prosthetic group to synthesize a variety of [¹⁸F]-labeled piperazine (B1678402) analogues, including those of this compound. The process generally involves reacting the alkyne-functionalized piperazine precursor with 2-[¹⁸F]fluoroethylazide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govresearchgate.netresearchgate.net
Optimization of Radiochemical Yield and Purity
Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is critical for the successful production of PET radiotracers. For [¹⁸F]-labeled this compound analogues, various parameters of the radiosynthesis are optimized.
| Parameter | Optimized Condition for [¹⁸F]FEPPA Synthesis |
| Reaction Temperature | 90 °C |
| Reaction Time | 10 minutes |
| Purification Method | Semi-preparative HPLC |
| Post-purification | Solid-Phase Extraction (SPE) |
| Radiochemical Yield (non-decay corrected) | 30 - 38% |
| Radiochemical Purity | > 99% |
Development and Application of Automated Radiosynthesis Modules
To ensure reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP), the radiosynthesis of PET tracers is almost always performed using automated synthesis modules. These modules integrate all the steps of the radiosynthesis, from the trapping of [¹⁸F]fluoride to the final formulation of the radiotracer, into a single, computer-controlled process.
Several commercially available synthesis modules, such as the GE TRACERlab and AllinOne platforms, have been adapted and optimized for the production of [¹⁸F]-labeled this compound analogues like [¹⁸F]FEPPA. nih.govresearchgate.net The automation encompasses the azeotropic drying of the [¹⁸F]fluoride-Kryptofix complex, the labeling reaction in a heated reactor, the HPLC purification, and the final formulation. The use of automated modules significantly reduces radiation exposure to personnel and allows for the production of consistent, high-quality radiotracers suitable for clinical use. A fully automated radiosynthesis of [¹⁸F]FEPPA can be completed within 30 to 80 minutes, yielding several gigabecquerels (GBq) of the final product. nih.govresearchgate.net
Radiotracer Specific Activity and Molar Activity Considerations
Specific activity, and more precisely molar activity (A_m), is a critical quality parameter for PET radiotracers, especially those that bind to receptors or enzymes present in low concentrations in the body. Molar activity is defined as the amount of radioactivity per mole of the compound (radioactive and non-radioactive forms) and is typically expressed in gigabecquerels per micromole (GBq/µmol).
High molar activity is crucial to ensure that the injected mass of the compound is low enough to avoid pharmacological effects and to prevent saturation of the target binding sites, which could otherwise lead to inaccurate quantification in PET studies. For [¹⁸F]-labeled this compound analogues, which often target receptors, achieving high molar activity is a primary goal of the radiosynthesis.
The molar activity is influenced by the amount of non-radioactive ("cold") fluoride (¹⁹F) present in the cyclotron target water and from other sources during the synthesis. By minimizing this carrier fluoride and using optimized synthesis and purification methods, high molar activities can be achieved. For [¹⁸F]FEPPA, reported molar activities at the end of synthesis are typically in the range of 148 to 241 GBq/µmol. nih.govresearchgate.net These high values ensure that the tracer can be used effectively for quantitative PET imaging of its target sites in the brain and other organs.
| Radiotracer | Reported Molar Activity (GBq/µmol) at EOS |
| [¹⁸F]FEPPA | 148 - 241 |
Preclinical Pharmacological and Biological Evaluation of 1 2 Fluoroethyl 2 Methylpiperazine Analogues
In Vitro Receptor Binding Affinity and Selectivity Profiling
The initial phase of preclinical evaluation involves determining the binding affinity and selectivity of a compound for its intended biological targets. This is typically achieved through radioligand binding assays, which measure the ability of a test compound to displace a known radioactive ligand from a receptor. The following sections detail the in vitro receptor binding profiles of analogues of 1-(2-Fluoroethyl)-2-methylpiperazine across a range of important neurological targets.
Sigma (σ) receptors, comprising at least two subtypes (σ1 and σ2), are intracellular chaperone proteins that play a role in various cellular functions and are implicated in a number of neurological and psychiatric disorders. The piperazine (B1678402) scaffold is a common feature in many potent sigma receptor ligands.
Research into a series of chiral, nonracemic (piperazin-2-yl)methanols, which share the core 2-methylpiperazine (B152721) structure, has shed light on the structural requirements for high sigma-1 receptor (σ1R) affinity. In these studies, it was discovered that the nature of the substituent on the N-4 position of the piperazine ring is a critical determinant of binding affinity. Specifically, the presence of an additional phenyl residue in the N-4 substituent was found to be favorable for high σ1R affinity. Within this series, the p-methoxybenzyl substituted piperazine derivative demonstrated the highest affinity for the σ1R with a Ki value of 12.4 nM. nih.gov This compound also exhibited selectivity over σ2R, as well as NMDA, kappa-opioid, and mu-opioid receptors. nih.gov
Further investigations into other piperazine-based compounds have shown that it is possible to achieve high affinity for both σ1R and σ2R. For instance, a screening of a collection of piperidine (B6355638)/piperazine-based compounds identified ligands with nanomolar affinity at σ1R. nih.gov One potent compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, displayed a Ki value of 3.2 nM for σ1R, which was comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov This study also highlighted that the protonation state of the piperazine nitrogen atoms is in good agreement with their ability to bind to both σ1 and σ2 receptors. nih.gov
In another study focusing on benzylpiperazinyl derivatives, compounds were designed and characterized for their affinities towards σ1R and selectivity over σ2R. Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed the highest σ1R affinity in the series with a Ki of 1.6 nM and a significant selectivity over the σ2 receptor. nih.gov
Table 1: Sigma Receptor Binding Affinities of Selected Piperazine Analogues
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| p-Methoxybenzyl substituted (piperazin-2-yl)methanol | 12.4 | - | - |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | - | - |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 |
Data presented is for analogue compounds and not for this compound.
The kappa opioid receptor (KOR) is a member of the opioid receptor family that is involved in pain perception, mood, and addiction. The development of selective KOR ligands is of significant interest for various therapeutic applications.
Studies on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are structurally related to 2-methylpiperazine derivatives, have identified this class of compounds as opioid receptor antagonists. nih.gov While an initial analogue designed to mimic the potent and selective KOR antagonist JDTic showed a high affinity for the KOR with a Ke value of 3.37 nM, it was significantly less potent than JDTic itself. nih.gov However, further structure-activity relationship (SAR) studies on a library of related compounds led to the discovery of several potent and selective KOR antagonists. nih.gov
Another line of research has explored diketopiperazine and dipeptide analogues as KOR ligands. While these compounds are structurally more distant, they incorporate a piperazine-2,5-dione core. SAR studies revealed that the substituents on the diketopiperazine ring are critical for binding affinity. nih.gov Modifications to the anisole (B1667542) ring in this series yielded some compounds with improved affinity, with one derivative displaying a Ki of 510 nM for the KOR. nih.gov
Table 2: Kappa Opioid Receptor Binding Affinities of Selected Piperazine Analogues
| Compound Class | Receptor Target | Finding |
|---|---|---|
| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | KOR | Identified as potent and selective antagonists. nih.gov |
| JDTic-like piperazine analogue | KOR | Ke = 3.37 nM. nih.gov |
| Diketopiperazine analogues | KOR | Ki values in the nanomolar range, with the most potent having a Ki of 510 nM. nih.gov |
Data presented is for analogue compounds and not for this compound.
The dopamine (B1211576) transporter (DAT) is a membrane-spanning protein that mediates the reuptake of dopamine from the synaptic cleft, thereby playing a crucial role in regulating dopaminergic neurotransmission. Atypical dopamine transport inhibitors are of interest for their potential therapeutic applications.
Research on chlorophenylpiperazine (B10847632) analogues has revealed that this class of compounds can exhibit high affinity for the DAT. nih.gov In a study aimed at developing selective σ2 ligands, it was discovered that 1-(3-chlorophenyl)-4-phenethylpiperazine displayed a preferentially increased affinity for the dopamine transporter, resulting in a highly selective DAT ligand. nih.gov This highlights the potential for subtle structural modifications to the piperazine scaffold to shift selectivity between different neurotransmitter systems.
The broader class of piperazine derivatives has been extensively studied for its activity on various neurotransmitter receptors. These compounds are known to interact with serotonergic, dopaminergic, and adrenergic receptors, and their pharmacological activity is highly dependent on the substitution pattern of the piperazine nucleus. ijrrjournal.com For instance, certain piperazine derivatives have been shown to possess high affinity for D2 and D3 dopamine receptors, as well as various serotonin (B10506) receptor subtypes. nih.gov
These findings suggest that a 2-methylpiperazine derivative such as this compound could potentially interact with the dopamine transporter and other neurotransmitter systems. The specific affinity and selectivity profile would be dependent on the interplay between the 2-methyl group and the 1-(2-fluoroethyl) substituent.
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. The S1PR2 subtype has emerged as a target for various diseases.
While direct data on 2-methylpiperazine derivatives is limited, studies on other heterocyclic scaffolds incorporating a piperazine moiety have provided insights into S1PR2 ligand design. For example, a series of quinazoline-2,4-dione compounds were synthesized and evaluated for their binding affinity to S1PR2. In this series, a compound featuring a terminal hydroxyethyl (B10761427) group attached to a piperazine linker showed a good binding affinity with an IC50 value of 40.1 nM for S1PR2. nih.gov Further modifications to this scaffold led to the discovery of compounds with even higher potency, with IC50 values in the low nanomolar range. nih.gov These potent compounds also demonstrated high selectivity for S1PR2 over other S1P receptor subtypes. nih.gov
These results indicate that the piperazine ring can serve as a key structural element in the design of potent and selective S1PR2 ligands. The specific substitution pattern on the piperazine ring and its connection to a larger scaffold are critical for achieving high affinity and selectivity.
The cannabinoid receptor type 2 (CB2R) is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neurodegenerative diseases due to the lack of psychoactive effects associated with CB1R activation.
The piperazine scaffold has been utilized in the development of cannabinoid receptor ligands. A study on 1-benzhydrylpiperazine (B193184) derivatives explored their affinity for the CB1 receptor, with some compounds showing IC50 values of less than 100 nM. nih.gov Although this study focused on CB1 antagonists, it also included CB2 binding affinity assays. The results indicated that the nature of the substituents on the piperazine ring and the benzhydryl group were crucial for affinity and selectivity. nih.gov
More recent research on N-adamantyl-anthranil amide derivatives has led to the discovery of a new class of compounds with high affinity for the human CB2R and excellent selectivity over the CB1R. nih.gov While not directly containing a piperazine ring, this work underscores the importance of exploring diverse chemical scaffolds for CB2R ligand development.
The neurokinin-1 (NK1) receptor, the receptor for the neuropeptide substance P, is involved in pain, inflammation, and emesis. NK1 receptor antagonists have been developed for the treatment of chemotherapy-induced nausea and vomiting.
The piperazine moiety is a key structural feature in several classes of NK1 receptor antagonists. Diacylpiperazine derivatives have been identified as potent and selective competitive antagonists of the human NK1 receptor. nih.gov One such compound, L-161,664, inhibits substance P binding with an IC50 of 43 nM and displays significant selectivity over NK2 and NK3 receptors. nih.gov
Another series of potential NK1 receptor radioligands based on a 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine scaffold has also been synthesized and evaluated. nih.gov These studies, although focused on developing imaging agents, contribute to the understanding of the structure-activity relationships of piperazine-based NK1 receptor ligands.
The consistent presence of the piperazine core in various potent NK1 receptor antagonists suggests that a 2-methylpiperazine derivative could also exhibit affinity for this receptor. The specific substitutions on the piperazine ring would be critical in determining its antagonist potency and selectivity.
Enzyme Modulation and Functional Assays
The ability of piperazine analogues to modulate the activity of key enzymes is a cornerstone of their therapeutic potential. These interactions are critical in pathways controlling cell growth, DNA repair, and replication.
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial protein kinase that regulates cell growth, proliferation, and survival. nih.gov Its signaling pathway is often hyperactive in various cancers, making it a prime target for anticancer drug development. nih.gov Several piperazine-containing compounds have been identified as inhibitors of mTOR.
Research has shown that certain piperazine derivatives can act as potent and selective ATP-competitive inhibitors of mTOR kinase, affecting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govresearchgate.net For instance, piperazinophenyl urea (B33335) derivatives were found to maintain acceptable selectivity for mTOR over the closely related PI3Kα kinase. nih.gov The inclusion of the piperazine moiety in these molecules was noted to enhance both cellular activity and metabolic stability in human microsomes. nih.gov
In other studies, piperazine-based compounds were specifically reported as mTORC1 inhibitors, showing potential for treating conditions like glioblastoma. researchgate.netscilit.com Assays in mouse FL83B cells and glioblastoma stem cells demonstrated that piperazine drugs such as meclizine (B1204245) and hydroxyzine (B1673990) dose-dependently inhibit the phosphorylation of S6 Kinase, a downstream target of mTORC1, confirming the disruption of the signaling pathway. researchgate.net These findings underscore the importance of the piperazine scaffold in designing novel mTOR inhibitors. researchgate.net
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme vital for DNA repair and the maintenance of genomic stability. nih.govmdpi.com Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those involving BRCA1/2 mutations. The piperazine scaffold is a key component in several known PARP-1 inhibitors. nih.gov
Olaparib, a clinically approved PARP-1 inhibitor, features a piperazine fragment, highlighting the scaffold's importance in this class of drugs. nih.gov The primary function of PARP-1 is to detect DNA single-strand breaks and recruit other repair proteins. mdpi.com When PARP-1 is inhibited, these breaks can escalate to more lethal double-strand breaks during DNA replication. In cancer cells that are deficient in homologous recombination repair (like those with BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality.
The activation of PARP-1 can also influence other cellular signaling pathways. For example, extensive PARP-1 activation in response to DNA damage can lead to the modulation of the mTORC1 pathway by altering cellular energy levels (NAD⁺ and ATP), which in turn affects cell fate. nih.gov The development of novel piperazine-based PARP-1 inhibitors continues to be an active area of research, with computational and text-mining approaches being used to identify new selective lead compounds. nih.gov
Fluoroquinolones function by stabilizing the complex formed between DNA gyrase and the cleaved DNA, which prevents the re-ligation of the DNA strands. nih.gov This action leads to the accumulation of double-strand breaks in the bacterial chromosome, stalling replication and ultimately causing cell death. youtube.comnih.gov The nature of the substituent on the piperazine ring significantly influences the drug's spectrum of activity, potency, and pharmacokinetic properties. nih.gov
Studies on new N4-piperazinyl ciprofloxacin (B1669076) hybrids have demonstrated potent inhibitory activity against S. aureus DNA gyrase. nih.gov For example, certain hybrid compounds showed more potent inhibition than the parent ciprofloxacin, with IC₅₀ values as low as 0.231 µM compared to 0.323 µM for ciprofloxacin. nih.gov This highlights that modifications to the piperazine moiety can enhance the enzyme-inhibiting properties of these molecules. nih.gov
| Compound/Drug | Target Organism | IC₅₀ (µM) for DNA Gyrase Inhibition |
| Ciprofloxacin | S. aureus | 0.323 |
| Hybrid Compound 2b | S. aureus | 0.231 |
| Other Hybrid Compounds | S. aureus | 1.012–7.592 |
Data sourced from studies on ciprofloxacin hybrids. nih.gov
In Vitro Cellular Investigations
Understanding how piperazine analogues behave in a cellular context, including their ability to enter cells and exert effects on cell proliferation, is critical for their preclinical evaluation.
The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its biological activity. Studies on piperazine-linked derivatives have provided insights into their cellular uptake and distribution.
In one study, a series of fluorescent piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were synthesized to investigate their cellular behavior. nih.gov Imaging studies with NIH/3T3 cells showed that these compounds readily entered the cells within 30 minutes of incubation. nih.gov Fluorescence microscopy revealed that the compounds were distributed throughout the cell cytoplasm, with signals localized in the perinuclear area. nih.gov This demonstrates that the piperazine-containing structures possessed good membrane permeability and were able to disperse within the cell. nih.gov
Other research has focused on how piperazine derivatives interact with efflux pumps like P-glycoprotein (P-gp), which can expel drugs from cells and contribute to multidrug resistance. Certain piperazine derivatives were found to inhibit P-gp function. nih.gov In P-gp-overexpressing MCF-7/ADR cells, these derivatives significantly increased the cellular uptake (up to 3.8-fold) and decreased the efflux of a known P-gp substrate, confirming their role as P-gp inhibitors. nih.gov
The piperazine scaffold is a common feature in a wide array of compounds designed for their antiproliferative effects against cancer cells. nih.gov Numerous studies have demonstrated the potent cytotoxic activity of piperazine derivatives across various human cancer cell lines.
For example, novel vindoline-piperazine conjugates have shown significant growth inhibition (GI₅₀) values in the low micromolar range against the NCI-60 panel of human tumor cell lines. nih.gov A conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ of 1.00 μM. nih.gov Another derivative, with a 1-bis(4-fluorophenyl)methyl piperazine group, was most potent against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). nih.gov
Similarly, a series of piperazine-substituted pyranopyridines exhibited broad antiproliferative activity. nih.gov Several of these compounds had IC₅₀ values below 10 µM, with some showing submicromolar activity against prostate (DU145), cervical (HeLa), and leukemia (K562) cell lines. nih.gov The table below summarizes the antiproliferative activity of various piperazine derivatives in different cancer cell lines.
| Compound Class | Cancer Cell Line | Cell Line Type | Measurement | Value (µM) |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 | Breast | GI₅₀ | 1.00 |
| Vindoline-Piperazine Conjugate (25) | HOP-92 | Non-Small Cell Lung | GI₅₀ | 1.35 |
| Vindoline-Piperazine Conjugate (24) | RXF 393 | Renal | GI₅₀ | 1.00 |
| Vindoline-Piperazine Conjugate (28) | MOLT-4 | Leukemia | GI₅₀ | 1.17 |
| Piperazine-Substituted Pyranopyridine (DO11-46) | DU145 | Prostate | IC₅₀ | <10 |
| Piperazine-Substituted Pyranopyridine (DO11-48) | DU145 | Prostate | IC₅₀ | <10 |
| 4-Acyl-Piperazine Urea Derivative (31) | MCF7 | Breast | IC₅₀ | - |
| 4-Acyl-Piperazine Urea Derivative (32) | A549 | Lung | IC₅₀ | - |
| Quinoxalinylpiperazine Derivative (122) | HCT116 | Colon | IC₅₀ | 0.029 |
| Quinoxalinylpiperazine Derivative (122) | HCT-15 | Colon (Drug-Resistant) | IC₅₀ | 0.021 |
Data compiled from multiple studies on various piperazine derivatives. nih.govnih.govunimi.itresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modifications of the Piperazine (B1678402) Ring and Substituents
The piperazine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in biologically active compounds due to its favorable pharmacokinetic properties and its ability to serve as a versatile backbone for introducing various substituents. semanticscholar.orgnih.gov Systematic modifications of the piperazine ring and its substituents are crucial for optimizing potency, selectivity, and other pharmacological parameters.
Research into prazosin-related compounds, for instance, has demonstrated the significance of the piperazine ring in modulating alpha-adrenoreceptor affinity. nih.gov The replacement of the piperazine core with moieties like 2,3-dialkylpiperazine has been shown to significantly influence both potency and selectivity. nih.gov Specifically, cis-dialkylpiperazine derivatives exhibited high affinity and selectivity for α1-adrenoreceptors, suggesting the presence of a well-defined lipophilic binding pocket on the receptor surface that can accommodate such substitutions. nih.gov This highlights the importance of both the position and stereochemistry of alkyl groups on the piperazine ring, such as the methyl group in 1-(2-Fluoroethyl)-2-methylpiperazine.
The nature of the substituent on the nitrogen atoms is also a key determinant of activity. The N-methylpiperazine moiety, for example, is noted for its enhanced lipophilic and steric characteristics, which can facilitate hydrophobic and charge-transfer interactions with target enzymes. nih.gov In the context of this compound, the 2-fluoroethyl group at the N1 position and the methyl group at the C2 position are critical for defining its interaction profile. SAR studies on various natural product derivatives have shown that substituents on the piperazine unit are pivotal for their inhibitory activity. nih.gov For instance, investigations into glycyrrhetic acid derivatives revealed that a phenylpiperazine skeleton plays a significant role in antiproliferative effects, with smaller steric hindrance leading to better inhibitory capability. nih.gov
The table below summarizes findings from SAR studies on various piperazine derivatives, illustrating the impact of systematic modifications.
| Compound Series | Modification | Observed Impact on Activity | Reference |
| Prazosin Analogues | Replacement of piperazine with cis-2,3-dimethylpiperazine | High affinity and selectivity for α1-adrenoreceptors | nih.gov |
| Prazosin Analogues | Replacement of piperazine with 1,2-cyclohexanediamine | Almost devoid of potency and selectivity | nih.gov |
| Chalcone Derivatives | Introduction of N-methylpiperazine moiety | Imparted dual MAO-B/AChE inhibitory activity | nih.gov |
| Flavone Derivatives | Unsubstituted piperazine ring | Better activity against K562 cancer cell lines compared to substituted versions | nih.gov |
| Pentacyclic Triterpene Derivatives | Addition of acyl piperazine moiety at C-28 | Significantly improved antitumor bioactivities | nih.gov |
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional structure, or conformation, of a molecule is critical for its ability to bind to a biological target. The piperazine ring typically adopts a low-energy chair conformation. mdpi.combiointerfaceresearch.com However, the presence and orientation of substituents can lead to other conformations, such as the twist-boat, particularly if steric strain is introduced. semanticscholar.org
In many biologically active arylpiperazines, the piperazine ring is found in a chair conformation with its substituents occupying equatorial positions to minimize steric hindrance. mdpi.com For this compound, the 2-methyl group would be expected to influence the conformational equilibrium. Studies on 2-substituted piperazines have indicated a preference for the axial conformation, which can be further stabilized by factors like intramolecular hydrogen bonding in certain cases. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the binding pose of other potent ligands. nih.gov
| Piperazine Derivative Class | Predominant Conformation | Key Findings | Reference |
| 1-Arylpiperazines | Chair conformation for piperazine ring | Aryl and piperazine rings are relatively coplanar in the bioactive state. | mdpi.comnih.gov |
| 2-Substituted Piperazines | Axial conformation preferred for the substituent | Axial orientation can mimic the spatial arrangement of key atoms in other receptor agonists. | nih.gov |
| C-disubstituted Piperazines | Twist-boat conformation | Observed when allylic strain between methyl substituents and a carbamate (B1207046) protecting group is present. | semanticscholar.org |
| Aripiprazole (polymorphs) | Chair conformation for piperazine ring | The -(CH2)4- linker generally has an antiperiplanar conformation, leading to an elongated form. | mdpi.com |
Influence of the 2-Fluoroethyl Moiety on Receptor Recognition and Functional Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. semanticscholar.orgmdpi.com The 2-fluoroethyl group in this compound is therefore expected to have a profound impact on its biological profile.
Fluorine's high electronegativity can alter the basicity (pKa) of nearby nitrogen atoms, which can be critical for receptor interaction. semanticscholar.org For instance, trifluoromethylated piperazines have been synthesized as building blocks in drug discovery due to the noticeable effect of the CF3 group on the metabolic stability, basicity, and lipophilicity of the piperazine core. semanticscholar.org
In some molecular scaffolds, the replacement of a methoxy (B1213986) group with a 2-fluoroethoxy group—a common strategy for developing 18F-labeled PET radiotracers—has been shown to occur without a significant loss in receptor affinity or selectivity. nih.gov This suggests that the fluoroalkoxy moiety can serve as a suitable bioisostere for a methoxy group. However, this is not a universal rule, as the effect is highly context-dependent. In one series of dopamine (B1211576) receptor ligands, this substitution in a specific location led to a significant increase in D3 receptor affinity. nih.gov
The table below details the observed influence of fluorine substitution in related classes of compounds.
| Compound Series | Modification | Observed Effect | Reference |
| Dopamine Receptor Ligands | Replacement of 2-methoxy group with 2-fluoroethoxy group | Generally maintained D3 receptor affinity and selectivity. | nih.gov |
| Dopamine Receptor Ligands | 2-fluoroethoxy group on 4-(2-fluoroethyl)benzamide moiety | Significantly higher D3 affinity compared to methoxy analogue. | nih.gov |
| Norfloxacin Analogues | Alteration of fluorine atom | Primarily affected the binding area with DNA gyrase A. | nih.gov |
| Isocoumarin Analogues | Fluoro groups on meta and para positions of a phenyl ring | Increased antimetastatic effect. | mdpi.com |
Preclinical Pharmacokinetic and Metabolic Research of 1 2 Fluoroethyl 2 Methylpiperazine Analogues
In Vitro Metabolic Stability Assessments in Biological Matrices (e.g., Mouse S9 Liver Fractions, Human and Rat Plasma)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, and plasma from various species to assess the rate of metabolism. nuvisan.com
Studies on fluorinated piperazine (B1678402) analogues have provided insights into their metabolic fate. For instance, the in vitro metabolism of 1-(4-[¹⁸F]fluoromethylbenzyl)-4-phenylpiperazine and 1-(4-[¹⁸F]fluorobenzyl)-4-phenylpiperazine was investigated using mouse liver S9 fractions. nih.gov The findings revealed that defluorination was a primary metabolic pathway for the fluoromethylbenzyl analogue. nih.gov The use of liver S9 fractions is advantageous as it allows for the investigation of both Phase I and Phase II metabolic reactions. nih.gov
In a broader context, the metabolic stability of arylpiperazine derivatives has been assessed in human liver microsomes. nih.gov Such studies are crucial for understanding structure-metabolism relationships and for designing analogues with improved metabolic stability. nih.gov The general approach involves incubating the compound with the biological matrix and quantifying its disappearance over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
While specific data for 1-(2-Fluoroethyl)-2-methylpiperazine is not available, the stability of the fluoroethyl group is a key consideration. The carbon-fluorine bond is generally strong, but enzymatic defluorination can occur, as seen with other fluorinated compounds. The metabolic stability of any new analogue would need to be empirically determined by incubating it with mouse S9 liver fractions, as well as human and rat plasma, to assess interspecies differences.
Table 1: Representative In Vitro Metabolic Stability Assay Parameters
| Parameter | Description |
| Biological Matrix | Mouse Liver S9 Fraction, Human Plasma, Rat Plasma |
| Compound Conc. | Typically in the low micromolar range |
| Incubation Time | Ranging from 0 to several hours |
| Analysis Method | LC-MS/MS |
| Endpoints | Half-life (t½), Intrinsic Clearance (CLint) |
Ex Vivo Biodistribution and Organ Accumulation Studies in Animal Models
Ex vivo biodistribution studies using radiolabeled compounds are essential to understand how a drug candidate and its metabolites distribute throughout the body. These studies provide crucial information on target organ exposure and potential off-target accumulation.
A relevant analogue, [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE), which shares the 1-(2-fluoroethyl) moiety, has been studied in rodents. nih.gov Following intravenous administration, radioactivity was observed to clear rapidly from most tissues. nih.gov The liver was an exception, showing significant uptake. nih.gov Importantly, the concentration of radioactivity in the bone was low and did not show a significant increase over time, suggesting that in vivo defluorination was not a major metabolic pathway for this compound. nih.gov
The rapid clearance from most organs, with the exception of the liver (an organ of metabolism and excretion), is a common characteristic for many small molecule drug candidates. The low bone uptake is a positive indicator of the stability of the carbon-fluorine bond in this particular analogue. nih.gov
Table 2: Ex Vivo Biodistribution Summary of a 1-(2-Fluoroethyl) Analogue ([¹⁸F]SFE) in Rodents
| Organ | Radioactivity Accumulation | Clearance Profile |
| Brain | Moderate initial uptake | Rapid clearance |
| Liver | High uptake | Slower clearance |
| Bone | Low uptake | No significant increase over time |
| Other Tissues | Rapid clearance | - |
Brain Uptake and Blood-Brain Barrier Permeability Evaluation in Preclinical Models
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The BBB is a highly selective barrier that protects the brain from systemic circulation. nih.gov
The preclinical evaluation of [¹⁸F]SFE in rats provided valuable data on its brain kinetics. nih.gov Following administration, the compound showed significant brain uptake, with the highest concentrations observed in the occipital and frontal cortices. nih.gov Notably, the radioactivity cleared from the brain with an approximate 40% reduction in peak activity over a 90-minute period. nih.gov This moderate clearance rate is often desirable for CNS-targeted radiotracers to allow for effective imaging while minimizing prolonged exposure.
Metabolite analysis of the brain tissue at one hour post-injection revealed that [¹⁸F]SFE was largely intact. nih.gov This finding is significant as it indicates that the parent compound is responsible for the observed brain radioactivity and that brain-penetrant metabolites are not a major confounding factor in the initial assessment. The ability of a compound to cross the BBB is influenced by factors such as lipophilicity, molecular weight, and its interaction with active transport systems. nih.gov The data on [¹⁸F]SFE suggests that the 1-(2-fluoroethyl)piperidine (B13172820) scaffold can be compatible with BBB penetration.
In Vivo Metabolic Fate of Radiolabeled Analogues in Animal Models
Understanding the in vivo metabolic fate of a drug candidate is crucial for identifying its major metabolites and clearance pathways. Studies with radiolabeled analogues provide a comprehensive picture of the disposition of the drug.
For the radiolabeled piperidine (B6355638) analogue, [¹⁸F]SFE, metabolite analysis in rats showed that the parent compound remained largely intact in the brain one hour after administration. nih.gov This suggests a degree of metabolic stability within the CNS.
These findings underscore the importance of conducting specific metabolic studies for each new analogue. The metabolic profile of this compound would need to be determined through in vivo studies in animal models, likely involving the administration of a radiolabeled version of the compound and subsequent analysis of plasma, urine, feces, and tissues to identify and quantify the parent compound and its metabolites.
Table 3: Summary of Metabolic Fate of Related Radiolabeled Analogues
| Compound | Animal Model | Key Metabolic Finding |
| [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) | Rat | Largely intact in the brain at 1 hour post-injection. nih.gov |
| 1-(4-[¹⁸F]fluoromethylbenzyl)-4-phenylpiperazine | Mouse | Defluorination was the main metabolic pathway in vivo. nih.gov |
Computational Chemistry and Molecular Modeling
Ligand-Protein Docking for Prediction of Binding Modes
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. mdpi.comnih.gov This method is crucial for understanding the binding mechanism and predicting the affinity of a compound for a specific biological target.
The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com A lower (more negative) binding affinity score generally indicates a more stable and favorable interaction. nih.gov For 1-(2-Fluoroethyl)-2-methylpiperazine, this would involve:
Preparation of the Ligand and Protein Structures: Three-dimensional structures of this compound and the target protein would be prepared. This includes adding hydrogen atoms, assigning charges, and optimizing the geometries.
Defining the Binding Site: The active site of the protein, where the ligand is expected to bind, is identified and defined.
Docking Simulation: A docking algorithm would then be used to place the ligand into the binding site in various orientations and conformations.
Scoring and Analysis: The resulting poses are scored based on factors like intermolecular forces, and the top-ranking poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
A hypothetical data table illustrating the type of output from a docking study is presented below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein X | -8.5 | ASP-120, TYR-85, PHE-250 |
| Protein Y | -6.2 | LEU-45, VAL-98, ILE-150 |
| Protein Z | -7.9 | SER-200, HIS-210, TRP-180 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Potency Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.orgmdpi.com QSAR models can be used to predict the activity of new, unsynthesized compounds. drugdesign.orgnih.gov
To build a QSAR model for a series of compounds including this compound, the following steps would be taken:
Data Set Collection: A dataset of structurally similar compounds with their experimentally determined biological activities (e.g., IC50 values) is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. mdpi.com
A hypothetical QSAR equation might look like this:
pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + 2.5
This equation would allow for the prediction of the pIC50 value for a new compound, like a derivative of this compound, based on its calculated descriptors.
Analytical Methodologies for Compound Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the chemical purity of 1-(2-Fluoroethyl)-2-methylpiperazine and quantifying it in various samples. Due to the lack of a strong chromophore in the piperazine (B1678402) moiety, direct UV detection can be challenging, especially at low concentrations. researchgate.net Therefore, methods often rely on derivatization to attach a UV-active or fluorescent tag to the molecule, or they may employ universal detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).
A typical HPLC method for the analysis of N-alkylated piperazine derivatives would involve a reversed-phase separation. unodc.org A C18 column is the most common stationary phase, offering good retention and separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape.
For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. Method validation is essential and includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.
Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (if derivatized) or ELSD/MS |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and may require optimization for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the protons of the piperazine ring typically appear as a complex multiplet in the region of 2.5-3.5 ppm. The presence of the methyl group at the 2-position will introduce a doublet in the upfield region (around 1.0-1.2 ppm), coupled to the adjacent methine proton. The fluoroethyl group will exhibit characteristic signals: a triplet for the methylene (B1212753) group attached to the nitrogen and a doublet of triplets for the methylene group attached to the fluorine atom, due to coupling with both the adjacent protons and the fluorine atom.
The ¹³C NMR spectrum provides information on the carbon skeleton. The piperazine ring carbons will resonate in the range of 40-60 ppm. The methyl carbon will appear at a higher field (around 15-20 ppm). The two carbons of the fluoroethyl group will be distinguishable, with the carbon bonded to the fluorine showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). Dynamic NMR studies on similar piperazine derivatives have shown that conformational changes, such as ring inversion and restricted rotation around the amide bond (in acylated derivatives), can be observed through temperature-dependent NMR experiments. nih.govrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Piperazine Ring CH₂ | 2.5 - 3.5 (m) | 45 - 55 |
| Piperazine Ring CH | ~2.8 (m) | ~58 |
| N-CH₂-CH₂-F | ~2.7 (t) | ~59 |
| N-CH₂-CH₂-F | ~4.5 (dt) | ~82 (d, ¹JCF ≈ 170 Hz) |
| C-CH₃ | ~1.1 (d) | ~18 |
These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a highly sensitive and specific analytical method.
In the mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₁₅FN₂), which is approximately 146.12 g/mol . The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for N-alkylated piperazines involve cleavage of the C-N bonds of the piperazine ring and the N-alkyl substituent. xml-journal.net
Key fragment ions for this compound would likely include the loss of the fluoroethyl group, the methyl group, and various cleavages of the piperazine ring itself. The presence of the fluorine atom can also lead to characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 146 | [M]⁺ |
| 131 | [M - CH₃]⁺ |
| 101 | [M - CH₂CH₂F]⁺ |
| 85 | [Piperazine ring fragment] |
| 56 | [C₃H₆N]⁺ |
These predicted fragments are based on general fragmentation patterns of N-alkylated piperazines. researchgate.netresearchgate.net
Radio-HPLC for Radiochemical Purity Determination
When this compound is synthesized with a radioactive isotope, typically ¹⁸F for use in Positron Emission Tomography (PET), Radio-HPLC is the standard method for determining its radiochemical purity. This technique combines the separation power of HPLC with a radioactivity detector to specifically measure the distribution of radioactivity among different chemical species in the sample.
The setup is similar to a conventional HPLC system but includes a radioactivity detector (e.g., a scintillation detector) in series with a UV detector. This allows for the simultaneous monitoring of both the mass trace (from the UV detector) and the radioactivity trace. The radiochemical purity is calculated as the percentage of the total radioactivity that co-elutes with the non-radioactive reference standard of this compound.
The HPLC method used for radiochemical purity is often similar to the one used for chemical purity, typically a reversed-phase C18 column with a gradient of acetonitrile and an aqueous buffer. nih.govd-nb.info It is crucial that the method can separate the desired radiolabeled product from any potential radiochemical impurities, such as unreacted [¹⁸F]fluoride and other radiolabeled byproducts. The validation of the radio-HPLC method is critical and includes checks for specificity, linearity, and repeatability of the radioactivity measurement. iaea.orgredalyc.orgresearchgate.net
Table 4: Typical Radio-HPLC System Configuration
| Component | Specification |
| Pump | Quaternary or Binary Gradient Pump |
| Injector | Autosampler with a shielded injection loop |
| Column | Reversed-Phase C18 |
| Detectors | UV/Vis Detector followed by a Radioactivity Detector |
| Software | Capable of integrating both UV and radioactivity signals |
Future Research Directions and Unaddressed Scientific Questions
Rational Design of Next-Generation Analogues with Enhanced Specificity and Efficacy
The development of next-generation analogues of 1-(2-Fluoroethyl)-2-methylpiperazine will be crucial in harnessing its full therapeutic potential. A systematic approach to analogue design, guided by structure-activity relationships (SAR), will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
Future medicinal chemistry efforts could focus on several key modifications to the core structure. For instance, substitution on the piperazine (B1678402) ring, beyond the existing 2-methyl group, could modulate the compound's interaction with biological targets. The introduction of various functional groups at the 4-position of the piperazine ring is a common strategy in the development of piperazine-containing drugs. This could involve the incorporation of aromatic or heteroaromatic rings, amides, or other functionalities to explore new binding interactions.
Furthermore, the fluoroethyl side chain offers opportunities for modification. Altering the length of the alkyl chain or introducing additional substituents could impact the compound's metabolic stability and target affinity. Computational modeling and docking studies will be invaluable in predicting the effects of these structural changes and prioritizing the synthesis of the most promising candidates. The synthesis of a focused library of analogues, followed by high-throughput screening, will be essential to identify compounds with enhanced biological activity.
| Structural Modification | Rationale | Potential Impact |
| Substitution at the 4-position of the piperazine ring | Explore new binding pockets and interactions. | Altered target specificity and potency. |
| Introduction of additional substituents on the piperazine ring | Modulate lipophilicity and pharmacokinetic properties. | Improved bioavailability and metabolic stability. |
| Modification of the fluoroethyl side chain | Fine-tune target affinity and metabolic profile. | Enhanced efficacy and reduced off-target effects. |
| Stereochemical variations | Investigate the role of chirality in target binding. | Identification of more potent enantiomers. |
Exploration of Novel Therapeutic Targets and Diagnostic Applications
While the full spectrum of biological targets for this compound remains to be elucidated, its structural motifs suggest potential interactions with a range of receptors and transporters in the central nervous system (CNS). Piperazine derivatives are known to exhibit activity at dopamine (B1211576), serotonin (B10506), and sigma receptors. Future research should involve comprehensive screening of this compound and its analogues against a broad panel of CNS targets to identify novel therapeutic applications.
Given the presence of the fluorine atom, a particularly promising avenue for future research is the development of a radiolabeled version of the compound for use as a positron emission tomography (PET) imaging agent. The incorporation of fluorine-18 (B77423), a positron-emitting radionuclide, would allow for the non-invasive visualization and quantification of the compound's target in living subjects. This could have significant diagnostic applications in neurology and oncology. For example, if the compound is found to bind with high affinity and specificity to a target that is overexpressed in certain tumors or implicated in neurodegenerative diseases, an ¹⁸F-labeled version could serve as a valuable diagnostic tool. The development of such a radiotracer would involve establishing an efficient radiosynthesis protocol and conducting preclinical imaging studies in relevant animal models.
Potential therapeutic and diagnostic areas for exploration include:
Neurodegenerative Diseases: Targeting specific receptor subtypes implicated in conditions like Alzheimer's or Parkinson's disease.
Oncology: Exploiting potential interactions with targets overexpressed in cancer cells for both therapeutic and imaging purposes.
Psychiatric Disorders: Investigating activity at neurotransmitter transporters and receptors relevant to depression, anxiety, and schizophrenia.
Development of Advanced Preclinical Imaging Probes for Translational Research
The development of this compound-based imaging probes extends beyond initial diagnostic applications to encompass a vital role in translational research. Preclinical imaging with such probes can provide invaluable insights into disease mechanisms, facilitate drug development, and bridge the gap between laboratory research and clinical practice.
An ¹⁸F-labeled version of this compound could be employed in preclinical studies to:
Characterize Disease Models: Non-invasively monitor the progression of disease in animal models and assess the expression and distribution of the molecular target.
Evaluate Target Engagement: Determine whether a therapeutic candidate is reaching its intended target in the body and at what concentration. This is crucial for optimizing dosing regimens and predicting clinical efficacy.
Assess Therapeutic Response: Monitor the biochemical and physiological effects of a therapeutic intervention in real-time, providing an early indication of treatment efficacy.
The data generated from these preclinical imaging studies would be instrumental in guiding the clinical development of new therapies. For instance, demonstrating target engagement in a preclinical model can provide strong justification for advancing a drug candidate to human trials. Furthermore, the use of the same imaging probe in both preclinical and clinical studies can facilitate a more seamless translation of research findings from the bench to the bedside.
| Research Application | Imaging Probe Utility | Potential Outcome |
| Disease Model Characterization | Longitudinal monitoring of target expression. | Deeper understanding of disease pathophysiology. |
| Target Engagement Studies | Quantification of drug-target interaction. | Optimization of drug dosage and administration. |
| Therapeutic Response Assessment | Early and non-invasive evaluation of treatment effects. | Accelerated development of effective therapies. |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluoroethyl)-2-methylpiperazine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-methylpiperazine with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Reaction progress is monitored via TLC (hexane:ethyl acetate, 2:1), followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to confirm fluorinated group integrity. For hydrochloride salts, elemental analysis (C, H, N) and mass spectrometry (m/z 172.09 for [M+H]⁺) are critical .
Q. How is the structural conformation of this compound characterized in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed to determine bond lengths, angles, and ring puckering. For related piperazine derivatives, chair conformations are common, with puckering parameters (e.g., Q = 0.591 Å, θ = 1.7°) calculated using software like Mercury. Dihedral angles between substituents (e.g., fluoroethyl and methyl groups) are analyzed to assess steric effects .
Q. What in vitro biological screening assays are suitable for initial activity profiling?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with protein kinase C (PKC) or cAMP-dependent kinases. IC₅₀ values are compared to reference inhibitors like H-7 (Ki = 6 µM for PKC) .
- Cytotoxicity : MTT assays on neuroblastoma (e.g., SH-SY5Y) or leukemia cell lines, with EC₅₀ determination over 48–72 hours .
Advanced Research Questions
Q. How does this compound modulate p53-dependent apoptosis pathways?
- Methodological Answer :
- Treat p53-wild-type vs. mutant cell lines (e.g., SH-SY5Y) with the compound (20–100 µM) for 24h.
- Quantify nuclear p53 accumulation via immunofluorescence or subcellular fractionation followed by Western blot (anti-p53 antibody).
- Correlate with apoptosis markers (caspase-3 cleavage, DNA fragmentation via TUNEL assay). Dominant-negative p53 mutants are used to confirm pathway specificity .
Q. What computational approaches predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using PKC or PKA crystal structures (PDB: 1XJD). Focus on the ATP-binding pocket and fluorinated substituent interactions.
- Validate with molecular dynamics simulations (GROMACS) to assess stability of hydrogen bonds with key residues (e.g., Lys368 in PKC) .
Q. How do structural modifications (e.g., fluorination) impact pharmacokinetic properties?
- Methodological Answer :
- Compare logP (octanol/water partitioning) of this compound vs. non-fluorinated analogs via shake-flask method.
- Assess metabolic stability in liver microsomes (human/rat), monitoring parent compound depletion via LC-MS. Fluorination typically enhances metabolic resistance .
Key Research Gaps and Contradictions
- Contradiction : While H-7 (a 2-methylpiperazine derivative) induces p53-dependent apoptosis, its specificity for PKC vs. other kinases (e.g., PKA) requires careful validation to avoid off-target effects .
- Gap : Limited data exist on the metabolite identification of this compound in in vivo models. Future studies should incorporate radiolabeled (¹⁴C) compounds for ADME profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
